3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6,7-dimethoxyquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-5-24(6-2)21-16-11-18(27-3)19(28-4)12-17(16)23-13-20(21)29(25,26)15-9-7-14(22)8-10-15/h7-13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYWKKTZOQWRAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=NC2=CC(=C(C=C21)OC)OC)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an arylamine in the presence of a base.
Introduction of the sulfonyl group: The quinoline intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
N,N-diethylation: The final step involves the alkylation of the amine group with diethyl sulfate or a similar reagent under basic conditions.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine and sulfonyl groups exhibit distinct reactivity under oxidizing conditions:
a. N-Oxide Formation
The quinoline nitrogen can be oxidized to form an N-oxide derivative using m-chloroperbenzoic acid (m-CPBA):
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Reaction Conditions :
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Impact on Structure :
b. Sulfonyl Group Stability
The sulfonyl group remains intact under standard oxidizing conditions due to its high oxidation state.
Nucleophilic Aromatic Substitution
The quinoline ring’s reactivity is influenced by electron-donating (OCH₃, NEt₂) and withdrawing (SO₂C₆H₄Cl) groups:
| Position | Reactivity | Example Reaction |
|---|---|---|
| 5, 8 | Activated (para to OCH₃) | Nitration, halogenation |
| 2 | Deactivated (meta to SO₂) | Limited substitution |
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Nitration :
Hydrolysis Reactions
a. Sulfonamide Hydrolysis
The sulfonamide bond is resistant to hydrolysis under mild conditions but cleaves under harsh acidic/basic environments:
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Acidic Hydrolysis :
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Basic Hydrolysis :
Reduction Reactions
a. Quinoline Ring Hydrogenation
Catalytic hydrogenation reduces the quinoline ring to a tetrahydroquinoline derivative:
b. Sulfonyl Group Reduction
The sulfonyl group is generally stable under hydrogenation but can be reduced to a thiol with LiAlH₄:
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Conditions :
Complexation with Metals
The amine and sulfonyl groups enable coordination with transition metals:
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Example : Cu(II) complexation enhances solubility in polar aprotic solvents .
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Application : Potential use in catalytic systems or as a metalloenzyme inhibitor .
Key Findings
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The compound’s reactivity is dominated by the electron-rich quinoline core and electron-withdrawing sulfonyl group.
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N-Oxide formation and ring hydrogenation are synthetically valuable for modifying bioactivity .
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Stability under physiological conditions (pH 7.4, 37°C) suggests suitability for pharmaceutical applications .
Scientific Research Applications
Medicinal Chemistry
The primary applications of this compound are in the field of medicinal chemistry. It is being investigated for its potential as an anticancer agent, particularly due to its structural similarity to other compounds known for their ability to inhibit protein kinases and modulate cellular signaling pathways involved in tumor growth and proliferation. Preliminary studies suggest that this compound may possess anti-cancer properties, although further research is needed to elucidate its mechanisms of action and therapeutic potential.
Synthesis of Aryl Sulfonyl Derivatives
This compound has been utilized in the synthesis of arylsulfonylindoles, which are of interest due to their pharmacological properties. The synthesis process typically involves an aza-Michael addition reaction with 2-pyridylpiperazine. However, initial evaluations indicated poor binding affinity for the 5-HT6 receptor in standard assays, suggesting that while the compound has potential, modifications may be necessary to enhance its biological activity.
Interaction studies involving 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine focus on its binding affinity to specific proteins and enzymes. Techniques such as surface plasmon resonance and fluorescence polarization assays are employed to assess these interactions. Understanding these mechanisms is crucial for determining the compound's therapeutic efficacy and potential side effects.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication . This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s quinoline scaffold is shared with several pharmacologically active analogues. Key structural variations include:
- Quinoline vs. Quinazoline Cores: Quinazolines (e.g., CAS 477855-29-1) exhibit distinct electronic profiles due to the additional nitrogen atom, often enhancing binding to ATP pockets in kinases like EGFR . The target compound’s quinoline core may favor alternative binding modes.
- Sulfonyl vs.
Physicochemical Properties
- Solubility: The sulfonyl group enhances aqueous solubility compared to methylbenzyl or phenoxyphenyl analogues .
- Lipophilicity: LogP values for diethylamine-substituted quinolines are typically higher (e.g., ~3.5) than those with polar substituents (e.g., benzimidazoles: ~2.8), impacting blood-brain barrier penetration .
Biological Activity
3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of quinoline derivatives, which have been studied for various pharmacological effects including anticancer properties.
The molecular formula of this compound is , with a molecular weight of approximately 366.84 g/mol. The compound features a chlorobenzenesulfonyl group and two ethyl groups attached to the nitrogen atoms, enhancing its solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Quinoline derivatives have been shown to interact with various biological targets, including kinases and other proteins involved in signal transduction pathways.
Key Mechanisms:
- Inhibition of Kinase Activity : Quinoline derivatives often act as kinase inhibitors, which are crucial in cancer therapy. They can disrupt signaling pathways that promote cell growth and survival.
- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells, thereby reducing tumor growth.
- Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, which can protect cells from oxidative stress.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies show that it effectively inhibits the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| A549 (Lung) | 3.8 | Kinase inhibition |
| HeLa (Cervical) | 4.5 | Cell cycle arrest |
Case Studies
- MCF-7 Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 5.2 µM. Mechanistic studies indicated that this effect was mediated through the induction of apoptosis as evidenced by increased caspase activity and PARP cleavage.
- A549 Lung Cancer Model : In A549 lung cancer cells, the compound demonstrated an IC50 value of 3.8 µM. The mechanism was attributed to the inhibition of key kinases involved in the MAPK pathway, leading to reduced cell proliferation and increased apoptosis.
- HeLa Cervical Cancer Cells : Treatment with this compound resulted in significant cell cycle arrest at the G2/M phase, indicating potential as a chemotherapeutic agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 1–2 hours post-administration.
- Distribution : High tissue distribution due to lipophilicity from ethyl substitutions.
- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions must be considered.
- Excretion : Renal excretion as metabolites; minimal unchanged drug found in urine.
Q & A
Q. 1.1. What are the key synthetic challenges and optimization strategies for preparing 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine?
Methodological Answer: The synthesis involves nucleophilic substitution and sulfonylation steps. A critical challenge is achieving regioselectivity during the substitution of the quinoline core. For example, in analogous compounds (e.g., N,N-diethyl-6,7-dimethoxyquinolin-4-amine), high-temperature reactions (170°C) with excess diethylamine (20 equiv.) in anhydrous ethanol are required, but this poses explosion risks in sealed flasks . Optimization strategies include:
- Safety: Use pressure-resistant reactors with protective shielding.
- Purification: Column chromatography with gradient elution (e.g., 50/50 to 100% ethyl acetate/hexane) improves yield (60% in analogous syntheses) .
- Scalability: Substitute hazardous solvents (e.g., ethanol) with safer alternatives like acetonitrile for large-scale synthesis.
Q. 1.2. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- NMR Spectroscopy: Use - and -NMR to confirm substituent positions (e.g., methoxy groups at C6/C7, diethylamine at C4). For example, -NMR peaks for methoxy groups typically appear at δ 3.8–4.1 ppm .
- HRMS: Validate molecular weight (e.g., calculated vs. observed [M+H] peaks) with <2 ppm error .
- Chromatography: HPLC with UV detection (λ = 254 nm) ensures >95% purity, as demonstrated in safety data sheets for related sulfonamide-quinoline hybrids .
Advanced Research Questions
Q. 2.1. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?
Methodological Answer: Design assays based on structural analogs:
- Antimicrobial Activity: Follow protocols for quinoline derivatives, such as broth microdilution (MIC determination against S. aureus or E. coli) .
- Antimalarial Screening: Use Plasmodium falciparum cultures (e.g., HRP2 ELISA) with IC calculations, as done for 7-chloro-N-(4-chloro-3-aminophenyl)quinolin-4-amine derivatives .
- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Table 1: Example Pharmacological Data for Analogous Compounds
| Compound | Activity (IC, μM) | Selectivity Index (HEK293) | Reference |
|---|---|---|---|
| 7-Chloro-N-(4-Cl-Ph) | 0.12 (Pf) | >100 | |
| N,N-Diethyl-6,7-OMe | 1.8 (S. aureus) | 15 |
Q. 2.2. How can researchers resolve contradictions in bioactivity data across structural analogs?
Methodological Answer: Contradictions often arise from substituent effects or assay variability. Strategies include:
- SAR Analysis: Systematically vary substituents (e.g., sulfonyl vs. carbonyl groups) and compare activity. For example, 4-chlorobenzenesulfonyl groups enhance solubility but may reduce membrane permeability vs. trifluoromethyl analogs .
- Assay Standardization: Use internal controls (e.g., chloroquine for antimalarial assays) and replicate experiments across labs.
- Computational Modeling: Perform docking studies (e.g., with Pf DHODH enzyme) to rationalize activity differences .
Q. 2.3. What environmental fate studies are relevant for assessing its ecological impact?
Methodological Answer: Follow frameworks like Project INCHEMBIOL :
- Degradation Pathways: Hydrolysis under simulated environmental conditions (pH 4–9, 25°C) with LC-MS/MS monitoring.
- Bioaccumulation: LogP calculations (predicted ~3.5 for this compound) and in silico models (EPI Suite) estimate BCF values.
- Toxicity: Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests .
Q. 2.4. How can researchers address low yields in sulfonylation reactions during synthesis?
Methodological Answer: Low yields often stem from steric hindrance or poor leaving-group activation. Solutions include:
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Temperature Control: Optimize reaction time/temperature (e.g., 0°C to RT for acid-sensitive intermediates) .
- Workup: Extract unreacted sulfonyl chlorides with NaHCO washes to minimize side products .
Methodological Guidance
Q. 3.1. How to design stability studies for long-term storage?
Methodological Answer:
Q. 3.2. What statistical methods are recommended for analyzing dose-response data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
